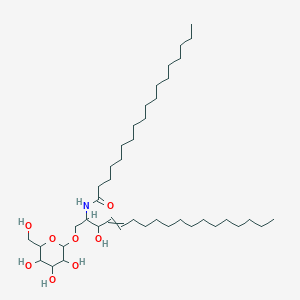
alpha -Galactosyl-C18-ceramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Galactosyl-C18-ceramide: is a synthetic glycolipid that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound is a derivative of ceramide, a lipid molecule that plays a crucial role in cell signaling and apoptosis. The addition of an alpha-galactosyl group to the ceramide backbone enhances its biological activity, making it a valuable tool in immunological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Galactosyl-C18-ceramide typically involves the glycosylation of a ceramide precursor with an alpha-galactosyl donor. The reaction is often catalyzed by a Lewis acid, such as boron trifluoride etherate, under anhydrous conditions. The ceramide precursor is usually prepared through the condensation of a fatty acid with sphingosine, followed by N-acylation.
Industrial Production Methods: Industrial production of alpha-Galactosyl-C18-ceramide may involve large-scale glycosylation reactions using automated synthesizers. The process requires stringent control of reaction conditions to ensure high yield and purity. Purification is typically achieved through chromatographic techniques, such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: Alpha-Galactosyl-C18-ceramide undergoes various chemical reactions, including:
Oxidation: The ceramide backbone can be oxidized to form ceramide-1-phosphate.
Reduction: The double bond in the sphingosine moiety can be reduced to form dihydroceramide.
Substitution: The hydroxyl groups on the galactosyl moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as pyridine.
Major Products:
Oxidation: Ceramide-1-phosphate.
Reduction: Dihydroceramide.
Substitution: Alkylated or acylated derivatives of alpha-Galactosyl-C18-ceramide.
Scientific Research Applications
Alpha-Galactosyl-C18-ceramide has a wide range of applications in scientific research:
Immunology: It is used as an immunomodulatory agent to activate natural killer T (NKT) cells, which play a crucial role in immune responses.
Cancer Research: Studies have shown that alpha-Galactosyl-C18-ceramide can enhance anti-tumor immunity by stimulating NKT cells.
Infectious Diseases: It has been investigated for its potential to boost immune responses against viral and bacterial infections.
Neuroscience: Research suggests that alpha-Galactosyl-C18-ceramide may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Mechanism of Action
The primary mechanism of action of alpha-Galactosyl-C18-ceramide involves the activation of NKT cells. Upon binding to the CD1d molecule on antigen-presenting cells, alpha-Galactosyl-C18-ceramide is presented to NKT cells, leading to their activation. Activated NKT cells produce cytokines, such as interferon-gamma and interleukin-4, which modulate the immune response. This activation pathway is crucial for the compound’s immunomodulatory effects.
Comparison with Similar Compounds
Beta-Galactosyl-C18-ceramide: Similar structure but with a beta-galactosyl group, leading to different biological activity.
Alpha-Glucosyl-C18-ceramide: Contains an alpha-glucosyl group instead of a galactosyl group, affecting its interaction with immune cells.
Alpha-Galactosyl-C24-ceramide: Similar to alpha-Galactosyl-C18-ceramide but with a longer fatty acid chain, influencing its solubility and membrane interactions.
Uniqueness: Alpha-Galactosyl-C18-ceramide is unique due to its specific ability to activate NKT cells through the CD1d pathway. This property distinguishes it from other glycolipids and makes it a valuable tool in immunological research and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO8/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(46)43-35(34-50-42-41(49)40(48)39(47)37(33-44)51-42)36(45)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,35-37,39-42,44-45,47-49H,3-28,30,32-34H2,1-2H3,(H,43,46) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYQEDCYNANIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
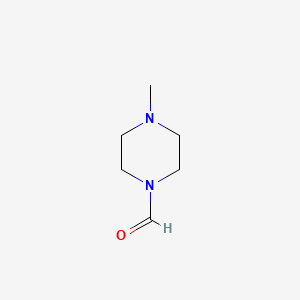
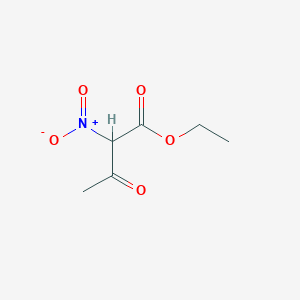
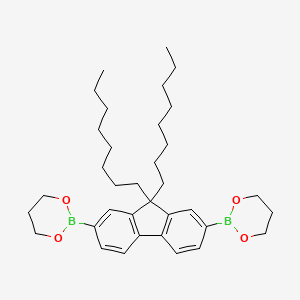

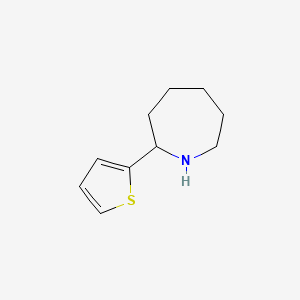
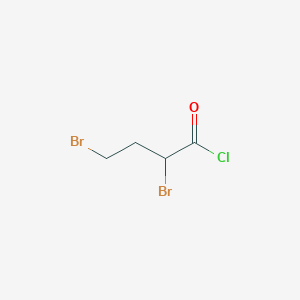
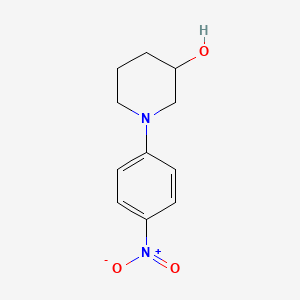
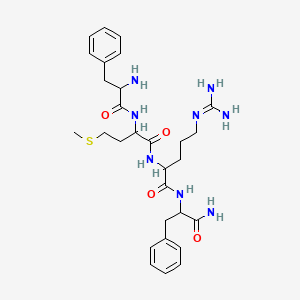

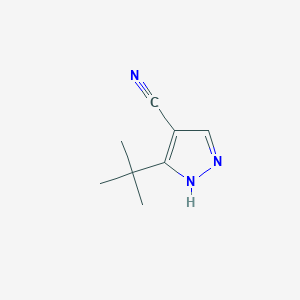
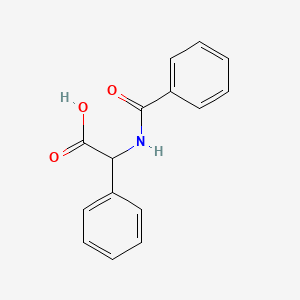
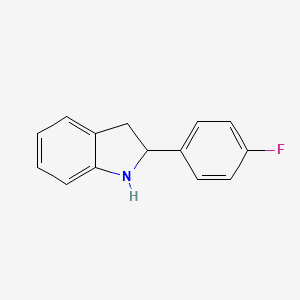
![2-[(2-Fluorophenyl)methylsulfanyl]aniline](/img/structure/B1335260.png)

